molecular formula C7H5NO2 B14633449 3-Nitrosobenzaldehyde CAS No. 52944-86-2

3-Nitrosobenzaldehyde

Cat. No.: B14633449
CAS No.: 52944-86-2
M. Wt: 135.12 g/mol
InChI Key: GEZMQGHOIAKYSL-UHFFFAOYSA-N
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Description

3-Nitrosobenzaldehyde is an organic aromatic compound characterized by the presence of a nitro group meta-substituted to an aldehyde group. This compound is primarily obtained through the nitration of benzaldehyde and is known for its yellowish to brownish crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrosobenzaldehyde is typically achieved via the nitration of benzaldehyde using nitric acid and sulfuric acid. The reaction yields predominantly the meta-isomer, with product distribution being approximately 19% ortho-, 72% meta-, and 9% para-isomers . The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Reduction of 3-Nitrobenzaldehyde

The primary reaction documented in the sources is the reduction of the aldehyde group to a benzyl alcohol using sodium borohydride (NaBH₄):
Reaction :

3 nitrobenzaldehyde+NaBH 3 nitrobenzyl alcohol+byproducts\text{3 nitrobenzaldehyde}+\text{NaBH }\rightarrow \text{3 nitrobenzyl alcohol}+\text{byproducts}

Key Findings :

  • The aldehyde proton (δ\delta
    ~10 ppm in 1H^1\text{H}
    NMR) disappears post-reduction, replaced by a CH₂ group (δ\delta
    4.81 ppm) and an OH proton (δ\delta
    2.41 ppm) .

  • Electron-withdrawing nitro groups remain unaffected, but the conversion of –CHO to –CH₂OH shifts aromatic proton signals upfield due to altered electronic effects (Table 1) .

Table 1: 1H^1\text{H}
NMR Shifts of Reactant vs. Product

| Proton | 3-Nitrobenzaldehyde (δ\delta
, ppm) | 3-Nitrobenzyl Alcohol (δ\delta
, ppm) |
|--------|------------------------------------|--------------------------------------|
| HA | 8.70 (singlet) | 8.07 (singlet) |
| HB | 8.50 (doublet) | 8.21 (doublet) |
| HC | 7.78 (triplet) | 7.63 (multiplet) |
| HD | 8.27 (doublet) | 7.50 (multiplet) |

Nitration of Benzaldehyde to 3-Nitrobenzaldehyde

The synthesis of 3-nitrobenzaldehyde involves nitration of benzaldehyde with nitric acid:
Reaction :

C H CHO+HNO 3 O NC H CHO+H O\text{C H CHO}+\text{HNO }\rightarrow \text{3 O NC H CHO}+\text{H O}

Product Distribution :

  • 72% meta isomer (3-nitrobenzaldehyde)

  • 19% ortho isomer

  • 9% para isomer .

Scientific Research Applications

3-Nitrosobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrosobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can form Schiff bases with amines. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-Nitrobenzaldehyde
  • 4-Nitrobenzaldehyde
  • 3-Nitroacetophenone

Comparison: 3-Nitrosobenzaldehyde is unique due to its meta-substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to its ortho- and para-isomers, this compound exhibits distinct chemical behavior and applications, particularly in the synthesis of specific pharmaceuticals and fine chemicals .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Nitrosobenzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitrosation of benzaldehyde derivatives under controlled acidic conditions. For example, reacting 3-aminobenzaldehyde with nitrous acid (HNO₂) at low temperatures (0–5°C) in an aqueous HCl medium can yield this compound. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to NaNO₂) and inert atmospheres to prevent oxidation side reactions. Purity is assessed via melting point analysis and HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~450 nm for nitroso groups) and NMR (¹H and ¹³C) are critical. For instance, the nitroso group’s characteristic deshielding effect in ¹H NMR appears as a singlet near δ 8.5–9.0 ppm. Cross-validation with FT-IR (N=O stretch ~1500 cm⁻¹) and mass spectrometry (m/z 151 for molecular ion [M⁺]) ensures structural confirmation. Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purification steps .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : this compound is light- and heat-sensitive. Store in amber vials under nitrogen at –20°C to prevent degradation. Periodic stability testing via TLC or HPLC is recommended to monitor decomposition products like nitrobenzaldehyde or azobenzene derivatives. Use desiccants to minimize hygroscopic effects .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its reactivity in organometallic coupling reactions?

  • Methodological Answer : The nitroso group acts as both an electron-withdrawing and coordinating moiety. In Pd-catalyzed cross-coupling reactions, it can stabilize intermediates via chelation, but may also deactivate catalysts through strong binding. Systematic studies using varying ligands (e.g., PPh₃ vs. Xantphos) and reaction temperatures (25–80°C) are essential to balance reactivity and selectivity. Kinetic monitoring via in-situ IR or GC-MS is advised to track intermediate formation .

Q. What experimental strategies resolve conflicting data on the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Tautomerism between nitroso and oxime forms depends on solvent polarity and pH. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) in NMR to observe proton exchange dynamics. Variable-temperature NMR (VT-NMR) can quantify equilibrium constants (Keq) by tracking signal coalescence. Computational methods (DFT calculations at B3LYP/6-31G* level) provide supplementary electronic structure insights .

Q. How can researchers design experiments to measure the thermodynamic stability of this compound derivatives?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition temperatures (Td) and enthalpy changes (ΔH). Pair with solution-phase stability assays (e.g., accelerated aging at 40°C/75% RH) to correlate solid-state and solution behaviors. Statistical models (e.g., Arrhenius plots) predict shelf-life under standard storage conditions .

Q. What methodologies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Reproduce studies using rigorously purified samples (≥98% purity via column chromatography) and standardized bioassays (e.g., MIC for antimicrobial activity). Include positive/negative controls and triplicate measurements to isolate compound-specific effects from systemic errors .

Q. Methodological and Ethical Considerations

Q. How should researchers design a robust sampling plan for studying this compound’s environmental degradation pathways?

  • Methodological Answer : Use stratified random sampling to collect environmental matrices (soil, water) from contaminated sites. Spiked recovery experiments validate extraction efficiency (e.g., SPE for aqueous samples). Analytical reproducibility requires ≥3 independent replicates and blank controls. Address non-response bias (e.g., undetected degradation intermediates) via LC-QTOF-MS untargeted screening .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via R² and AIC values. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals for EC₅₀ values. Outlier detection (Grubbs’ test) ensures data integrity, while meta-analysis of historical datasets identifies trends across studies .

Q. How can researchers ethically address discrepancies between computational predictions and experimental results for this compound’s properties?

  • Methodological Answer : Transparently report all computational parameters (basis sets, solvation models) and experimental raw data. Use Bland-Altman plots to visualize systematic biases. Collaborative peer review with computational and experimental experts resolves methodological conflicts. Archive datasets in public repositories (e.g., Zenodo) for independent verification .

Q. Emerging Research Directions

Q. What novel applications of this compound in photo-redox catalysis warrant further investigation?

  • Methodological Answer : Explore its role as a photosensitizer in visible-light-driven C–H functionalization. Design experiments comparing its triplet energy (ET) to substrates using time-resolved fluorescence. Optimize reaction conditions (light intensity, solvent polarity) via design of experiments (DoE) to maximize turnover frequency .

Q. How can machine learning models improve the prediction of this compound’s reactivity in complex reaction systems?

  • Methodological Answer : Train models on curated datasets (e.g., reaction yields, solvent parameters) using random forest or neural networks. Feature selection should prioritize electronic (HOMO/LUMO) and steric (molar volume) descriptors. Validate predictions with high-throughput experimentation (HTE) platforms to iteratively refine model accuracy .

Properties

CAS No.

52944-86-2

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3-nitrosobenzaldehyde

InChI

InChI=1S/C7H5NO2/c9-5-6-2-1-3-7(4-6)8-10/h1-5H

InChI Key

GEZMQGHOIAKYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=O)C=O

Origin of Product

United States

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